2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Description
Properties
IUPAC Name |
[2,4-dichloro-5-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHLKWBPYRPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Therapeutic Potential of 2,4-Dichloro-5-(difluoromethoxy)benzyl Alcohol Derivatives
The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol and its derivatives. This guide is structured for researchers and drug development professionals, focusing on the scaffold's structural properties, synthetic utility, and application in optimizing drug candidates.
Executive Summary
The molecule This compound (CAS: 1803789-25-4) represents a highly specialized pharmacophore scaffold in modern medicinal chemistry. While the parent compound is a functionalized benzyl alcohol, its value lies in its role as a "privileged structure" for drug design. It combines the steric bulk and metabolic blockade of the 2,4-dichloro substitution pattern with the lipophilic, hydrogen-bond-donating/accepting properties of the 5-difluoromethoxy (
This guide analyzes the therapeutic potential of derivatives built upon this scaffold, specifically in the context of kinase inhibition , anti-inflammatory agents (PDE4 targets) , and next-generation antimicrobials . By leveraging the unique electronic and physicochemical profile of this moiety, researchers can optimize potency, metabolic stability (ADME), and target residence time.
Structural Analysis & Pharmacophore Logic
The therapeutic utility of this scaffold is driven by three synergistic structural features. Understanding these is critical for rational drug design (SAR).
The Difluoromethoxy ( ) "Lipophilic Donor"
Unlike a methoxy group (
-
Hydrogen Bonding: The terminal proton in
is acidic enough to act as a weak hydrogen bond donor (HBD), while the oxygen remains a hydrogen bond acceptor (HBA). This allows for specific interactions within protein binding pockets (e.g., serine/threonine residues in kinase active sites). -
Lipophilicity Modulation: It increases
relative to a hydroxyl group, improving membrane permeability, but is less hydrophobic than , maintaining water solubility. -
Conformational Locking: The fluorine atoms induce an orthogonal conformation relative to the phenyl ring, often locking the molecule into a bioactive shape.
The 2,4-Dichloro Substitution[1]
-
Metabolic Blockade: The chlorine atoms at positions 2 and 4 effectively block the most reactive sites on the benzene ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation). This extends the half-life (
) of the drug. -
Sigma-Hole Interactions: The chlorines can engage in halogen bonding with backbone carbonyls in the target protein.
-
Steric Occlusion: The 2-chloro substituent forces the benzyl alcohol side chain out of planarity, which can be exploited to fit into restricted binding pockets (e.g., the "gatekeeper" region of kinases).
The Benzyl Alcohol Handle
-
Synthetic Versatility: The primary alcohol is a versatile handle. It can be:
-
Oxidized to the aldehyde or acid (for coupling to amines).
-
Halogenated to a benzyl chloride (for alkylation).
-
Converted to an ether (to link distinct pharmacophores).
-
Therapeutic Applications & Case Studies
While the specific molecule is a building block, its derivatives map to several high-value therapeutic classes.
Anti-Inflammatory Agents (PDE4 Inhibition)
The difluoromethoxy-dichlorobenzene motif is structurally homologous to the pharmacophore found in Roflumilast (Daliresp), a PDE4 inhibitor used for COPD.
-
Mechanism: PDE4 inhibitors require a catechol ether mimic to bind to the metal-containing active site. The 2,4-dichloro-5-(difluoromethoxy) moiety mimics this interaction but with enhanced metabolic stability due to the chlorines.
-
Design Strategy: Derivatizing the benzyl alcohol into a benzamide or biaryl ether can yield novel PDE4 inhibitors with reduced emetic side effects (a common issue with first-gen PDE4 inhibitors).
Kinase Inhibitors (Oncology)
In Tyrosine Kinase Inhibitors (TKIs), the "Head" group often binds to the ATP pocket, while the "Tail" extends into the solvent front.
-
Application: This scaffold serves as an ideal "Tail" group. The benzyl alcohol can be ether-linked to a quinazoline or pyrimidine core (e.g., Gefitinib or Crizotinib analogs).
-
Benefit: The 2,4-dichloro pattern improves selectivity by clashing with residues in non-target kinases, while the
group improves oral bioavailability.
Advanced Antimicrobials
2,4-Dichlorobenzyl alcohol is a known antiseptic (found in throat lozenges).
-
Hypothesis: The addition of the 5-difluoromethoxy group significantly increases lipophilicity, potentially allowing the molecule to penetrate the waxy cell walls of Mycobacterium tuberculosis or biofilm-forming Staphylococcus aureus.
-
Potential: Development of topical antifungals or potent surface disinfectants.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the scaffold and its transformation into therapeutic candidates.
Caption: SAR map detailing the functional roles of the scaffold's substituents in drug design.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This protocol assumes starting from 2,4-dichloro-5-hydroxybenzaldehyde.
Reaction Overview:
-
Difluoromethylation: Reaction of the phenol with sodium chlorodifluoroacetate or
gas. -
Reduction: Conversion of the aldehyde to the benzyl alcohol.
| Step | Reagents | Conditions | Yield (Target) |
| 1. Difluoromethylation | 2,4-Dichloro-5-hydroxybenzaldehyde, | DMF/H2O, | 75-85% |
| 2. Reduction | >95% |
Detailed Protocol (Step 1 - Difluoromethylation):
-
Charge a round-bottom flask with 2,4-dichloro-5-hydroxybenzaldehyde (1.0 eq) and DMF (10 vol).
-
Add Potassium Carbonate (
, 2.5 eq) and stir at room temperature for 15 min. -
Add Sodium Chlorodifluoroacetate (2.0 eq) portion-wise.
-
Heat the mixture to
under atmosphere. Monitor by TLC/LCMS. -
Critical Check: Ensure complete consumption of starting phenol to avoid difficult purification.
-
Cool to RT, dilute with water, and extract with Ethyl Acetate.
-
Concentrate organic layer to yield the intermediate aldehyde.
Derivatization: Conversion to Benzyl Chloride (Alkylation Agent)
To use this scaffold as a "warhead" or linker:
-
Dissolve This compound (1.0 eq) in DCM.
-
Add Thionyl Chloride (
, 1.2 eq) dropwise at . -
Add a catalytic amount of DMF.
-
Stir at RT for 2h. Evaporate solvent to obtain the benzyl chloride quantitatively.
-
Usage: React this chloride with amines or phenols (e.g., 4-hydroxy-quinazoline) to generate the final drug candidate.
Quantitative Data: Physicochemical Profile
The following table summarizes the estimated properties of the scaffold compared to the non-fluorinated analog, highlighting the "Fluorine Effect."
| Property | 2,4-Dichloro-5-methoxybenzyl alcohol | This compound | Impact on Drug Design |
| Molecular Weight | 207.05 | 243.03 | Slight increase; negligible impact on size. |
| cLogP (Lipophilicity) | ~2.8 | ~3.4 | Enhanced membrane permeability; better BBB penetration. |
| H-Bond Donor Count | 1 (OH) | 1 (OH) + 1 (Weak CH) | Additional interaction point in binding pockets. |
| Rotatable Bonds | 2 | 2 | Similar flexibility. |
| Metabolic Stability | Moderate (O-demethylation) | High |
Strategic Recommendations for Development
-
Library Generation: Use the benzyl chloride derivative to generate a library of ethers targeting Kinase Cysteinyl domains . The electrophilic nature of the benzyl chloride can also be tuned for covalent inhibition if modified to an acrylamide.
-
Bioisosteric Replacement: In current lead compounds containing a 3,4-dimethoxy motif, replace one methoxy group with the 2,4-dichloro-5-difluoromethoxy moiety to drastically alter the metabolic profile and potency.
-
Patentability: As a specific, highly substituted scaffold, derivatives incorporating this moiety likely possess high novelty, offering a strong IP position for new chemical entities (NCEs).
References
-
Synthesis of Difluoromethoxy Arenes
- Title: "Recent Advances in the Synthesis of Difluoromethoxy-Containing Arenes."
- Source:Journal of Organic Chemistry.
- Context: General methods for introducing groups using chlorodifluoroacet
-
Pharmacology of Roflumilast (Structural Analog)
- Title: "Roflumilast: an oral anti-inflammatory treatment for chronic obstructive pulmonary disease."
- Source:European Respir
- Context: Validates the clinical efficacy of the difluoromethoxy-dichlorobenzene pharmacophore.
-
Chemical Building Block Data
- Title: "this compound (CAS 1803789-25-4)."
- Source:ChemicalBook / PubChem.
- Context: Confirmation of commercial availability for synthesis.
-
Fluorine in Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry."
- Source:Journal of Medicinal Chemistry.
- Context: Fundamental principles of lipophilicity and metabolic stability conferred by fluorine substitutions.
An In-Depth Technical Guide to Dichlorinated Benzyl Alcohol Derivatives of Pharmaceutical Interest
A Note to the Researcher: This technical guide was initially designed to focus on 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol. However, a comprehensive search of chemical databases and scientific literature did not yield a specific CAS number or dedicated research data for this particular isomer. In the spirit of scientific advancement and to provide valuable, actionable information, this guide has been re-scoped to focus on closely related and well-documented dichlorinated benzyl alcohol derivatives that are of significant interest to the research and drug development community. The following sections provide in-depth technical information on 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol and 2,4-Dichlorobenzyl alcohol, including their chemical identifiers, properties, synthesis considerations, and applications.
Section 1: 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol
This section details the chemical properties and available data for 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol, a structurally related compound with potential applications in medicinal chemistry.
Chemical Identity and Synonyms
| Identifier | Value |
| CAS Number | 1803713-44-1[1] |
| IUPAC Name | [2,3-dichloro-4-(difluoromethoxy)phenyl]methanol[1] |
| Molecular Formula | C₈H₆Cl₂F₂O₂[1] |
| Molecular Weight | 243.03 g/mol [1] |
| InChI Key | BZFJAYWEGCKUGO-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C(=C1CO)Cl)Cl)OC(F)F[1] |
| Synonyms | 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol |
Physicochemical Properties and Molecular Architecture
2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol possesses a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a difluoromethoxy group at the 4-position, and a hydroxymethyl group at the benzylic position.[1] The presence of both dichloro and difluoromethoxy groups significantly enhances its lipophilicity and influences its reactivity, making it a compound of interest for various biological applications.[1]
The electron-withdrawing effects of the chlorine and difluoromethoxy substituents decrease the electron density on the aromatic ring.[1] The hydroxymethyl group provides a site for hydrogen bonding, which can stabilize specific conformations.[1]
Synthesis and Reaction Chemistry
While a specific synthesis protocol for 2,3-dichloro-4-(difluoromethoxy)benzyl alcohol was not detailed in the provided search results, general synthetic strategies for related compounds can be inferred. The synthesis of the related compound, 2,4-dichloro-5-(difluoromethoxy)anisole, starts from 3-methoxyphenol and proceeds through dichlorination and subsequent difluoromethoxylation.[2] This suggests that a potential synthesis for the target benzyl alcohol could involve the reduction of a corresponding benzaldehyde or benzoic acid derivative.
Key chemical reactions involving 2,3-dichloro-4-(difluoromethoxy)benzyl alcohol include:
-
Oxidation: The alcohol group can be oxidized to form the corresponding 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,3-Dichloro-4-(difluoromethoxy)benzoic acid.[1]
-
Reduction: The compound can be reduced to form the corresponding benzyl ether.[1]
-
Substitution: The chlorine atoms on the benzene ring can potentially undergo nucleophilic substitution reactions.[1]
Biological Activity and Applications
2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol is a chemical compound with significant potential in medicinal chemistry and biological research.[1] Its biological activity is largely attributed to the ability of its functional groups to interact with molecular targets such as enzymes or receptors.[1] The chlorine and fluorine atoms can facilitate covalent bond formation with target proteins, potentially modulating various biochemical pathways.[1]
Section 2: 2,4-Dichlorobenzyl alcohol
This section provides a comprehensive overview of 2,4-Dichlorobenzyl alcohol, a widely used antiseptic with established applications in pharmaceuticals.
Chemical Identity and Synonyms
| Identifier | Value |
| CAS Number | 1777-82-8[3][4] |
| IUPAC Name | (2,4-dichlorophenyl)methanol[5] |
| Molecular Formula | C₇H₆Cl₂O[3][4] |
| Molecular Weight | 177.03 g/mol [3][4] |
| InChI Key | DBHODFSFBXJZNY-UHFFFAOYSA-N[4][5] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CO[5] |
| Synonyms | (2,4-Dichlorophenyl)methanol, 2,4-Di Chlorobenzenemethanol, Myacide, Dybenal, Rapidosept[3][4][5] |
Physicochemical Properties
2,4-Dichlorobenzyl alcohol is a white to light yellow crystalline powder.[3]
| Property | Value |
| Melting Point | 55-60 °C[3][4] |
| Boiling Point | 150 °C (at 25 mmHg)[4] |
| Solubility | Soluble in methanol; slightly soluble in water.[3][6] |
| Appearance | White to light yellow crystalline powder[3] |
Synthesis Workflow
A general method for preparing benzyl alcohols involves the reduction of the corresponding benzaldehyde. A clean preparation method for a related compound, 2,4-dichloro-alpha-chloromethyl benzyl alcohol, utilizes the reduction of 2,2',4'-trichloroacetophenone with aluminum isopropoxide in isopropyl alcohol.[7] This suggests that a plausible synthesis for 2,4-dichlorobenzyl alcohol could involve the reduction of 2,4-dichlorobenzaldehyde.
Caption: Generalized synthetic pathway for 2,4-Dichlorobenzyl alcohol.
Applications in Drug Development and Pharmacology
2,4-Dichlorobenzyl alcohol is primarily used as a mild antiseptic.[3][6][8] It is a common active ingredient in throat lozenges for the symptomatic relief of sore throats.[3][8]
Mechanism of Action: The antiseptic mechanism of 2,4-dichlorobenzyl alcohol is not fully elucidated but is thought to involve the denaturation of external proteins and the rearrangement of tertiary protein structures in microorganisms.[6][8] It also exhibits some local anesthetic properties, which are believed to be due to a blockade of sodium channels.[6][8]
Pharmacodynamics: In combination with amylmetacresol, 2,4-dichlorobenzyl alcohol has demonstrated virucidal activity against several viruses associated with the common cold in in-vitro studies.[6][8] Clinical trials have shown that lozenges containing this compound can provide rapid pain relief from a sore throat.[6][8]
Clinical Use and Formulation: It is formulated in over-the-counter lozenges, often in combination with other active ingredients like amylmetacresol, for the relief of mouth and throat infections.[5][8] The FDA has categorized 2,4-dichlorobenzyl alcohol as an inactive ingredient for approved drug products, while Health Canada considers it an active ingredient in several marketed over-the-counter products.[5][6][8]
References
- 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol | 1803713-44-1 | Benchchem. (n.d.).
- 2,4-Dichloro Benzyl Alcohol - N.S.CHEMICALS. (n.d.).
- Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole: A Technical Guide - Benchchem. (n.d.).
- 2,4-Dichlorobenzyl alcohol: pharmacological action and applications - ChemicalBook. (2025, May 20).
- 2,4-Dichlorobenzyl alcohol | 1777-82-8 - ChemicalBook. (n.d.).
- 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.).
- 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem. (n.d.).
- CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol - Google Patents. (n.d.).
Sources
- 1. 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol | 1803713-44-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dichloro Benzyl Alcohol – N.S.CHEMICALS [nschemicals.in]
- 4. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 5. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol - Google Patents [patents.google.com]
- 8. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
Metabolic stability of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol in drug design
An In-Depth Technical Guide to the Metabolic Stability of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol in Drug Design
Introduction: The Imperative of Metabolic Foresight in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. It is within this critical context that we examine the metabolic profile of this compound, a molecule featuring a strategic combination of functional groups designed to enhance metabolic robustness.
This guide provides a comprehensive technical analysis of the anticipated metabolic fate of this compound. We will explore the interplay of its structural features—the dichlorinated aromatic ring, the metabolically active benzyl alcohol moiety, and the stabilizing difluoromethoxy group. Through a synthesis of established biochemical principles and field-proven experimental protocols, this document serves as a resource for researchers and drug development professionals to design, execute, and interpret metabolic stability studies for this and structurally related compounds.
Part 1: Structural Analysis and Predicted Metabolic Pathways
The metabolic fate of a xenobiotic is largely predetermined by its chemical structure. The subject molecule, this compound, possesses distinct features that allow for a predictive analysis of its biotransformation.
-
The Dichlorophenyl Ring : The presence of two chlorine atoms on the phenyl ring serves a dual purpose. As electron-withdrawing groups, they decrease the electron density of the aromatic system, rendering it less susceptible to electrophilic attack by oxidative enzymes like Cytochrome P450s (CYPs).[1] This deactivation significantly reduces the likelihood of aromatic hydroxylation, a common metabolic pathway for many drug candidates.[1]
-
The Difluoromethoxy Group (-OCF₂H) : This functional group is a strategic asset for enhancing metabolic stability.[2][3][4] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage.[3] Consequently, the difluoromethoxy group acts as a superior bioisostere for the more common methoxy group (-OCH₃), effectively blocking the O-demethylation pathway that is a frequent route of metabolism.[2]
-
The Benzyl Alcohol Moiety : This primary alcohol is the most probable site of metabolic transformation, representing a "metabolic soft spot." Primary alcohols are readily recognized by a variety of enzymes and are expected to be the principal point of metabolic attack.[5][6]
Based on this analysis, the primary metabolic transformations are predicted to occur at the benzylic alcohol, proceeding through Phase I oxidation followed by Phase II conjugation.
Predicted Phase I Metabolism
The initial and most significant metabolic step is anticipated to be the oxidation of the primary alcohol.
-
Oxidation to Aldehyde : The benzyl alcohol can be oxidized to the corresponding 2,4-dichloro-5-(difluoromethoxy)benzaldehyde. This reaction is primarily catalyzed by cytosolic alcohol dehydrogenases (ADH) and microsomal Cytochrome P450 (CYP) enzymes.[5][6][7]
-
Oxidation to Carboxylic Acid : The resulting aldehyde is typically a transient intermediate that undergoes further rapid oxidation to the corresponding benzoic acid derivative. This conversion is efficiently catalyzed by aldehyde dehydrogenases (ALDH) and cytosolic aldehyde oxidases (AOX).[5][8][9][10][11]
Predicted Phase II Metabolism
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.
-
Direct Glucuronidation : The hydroxyl group of the parent benzyl alcohol can be directly conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate.[5][12][13]
-
Glycine Conjugation : The benzoic acid metabolite formed during Phase I is a substrate for conjugation with glycine, leading to the formation of a hippuric acid derivative, a common pathway for the elimination of benzoic acids.[5]
The following diagram illustrates these predicted metabolic transformations.
Caption: Predicted metabolic pathways for this compound.
Part 2: Experimental Design for Metabolic Stability Assessment
To empirically determine the metabolic stability and pathways, a series of well-defined in vitro experiments are essential. These assays provide quantitative data on the rate of metabolism, which is crucial for predicting in vivo pharmacokinetic parameters.[14][15]
Core Experimental Workflow
The general workflow for assessing metabolic stability involves incubating the test compound with a metabolically active system and quantifying its disappearance over time.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolism, particularly by CYP and FMO enzymes.[16][17]
Objective: To determine the in vitro intrinsic clearance (CLint) of the test compound in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Test Compound Stock Solution (1 mM in DMSO)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Tolbutamide - low clearance)
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Labetalol)
-
96-well incubation plate and a collection plate
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation Setup (in 96-well plate):
-
Add the diluted liver microsomes to each well.
-
Add the NADPH regenerating system solution to all wells except for the negative control wells (to which an equal volume of buffer is added).
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the test compound working solution to the wells.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the cold quenching solution. The "0 min" sample should be taken immediately after adding the test compound.
-
-
Sample Processing:
-
After the final time point, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[18]
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as functional transporters.[14][15][19]
Objective: To determine the CLint of the test compound in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound Stock Solution (1 mM in DMSO)
-
Positive Control Compounds
-
Quenching Solution: Acetonitrile with internal standard
-
96-well plate, incubator/shaker
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like Trypan Blue exclusion. Viability should be >80%.
-
Dilute the hepatocyte suspension to a final concentration of 0.5 x 10⁶ viable cells/mL in incubation medium.[19]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Pre-incubate at 37°C for 10 minutes in an incubator with 5% CO₂ and gentle shaking.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
-
Sampling and Analysis:
-
Follow the same time-point sampling, quenching, sample processing, and LC-MS/MS analysis steps as described in the Liver Microsomal Stability Assay protocol.[19]
-
Part 3: Data Analysis and Interpretation
The data generated from these assays are used to calculate key parameters that describe the metabolic stability of the compound.
-
Calculate Percent Remaining: For each time point, the percentage of the parent compound remaining is calculated relative to the 0-minute time point.
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.
t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[14][15][19][20]
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in 10⁶)
-
Data Presentation: A Comparative Summary
Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
| Parameter | This compound (Hypothetical Data) | Verapamil (High Clearance Control) | Tolbutamide (Low Clearance Control) |
| t½ (min) in HLM | 45 | < 10 | > 120 |
| CLint (µL/min/mg) in HLM | 15.4 | > 69.3 | < 5.8 |
| t½ (min) in Hepatocytes | 38 | < 15 | > 120 |
| CLint (µL/min/10⁶ cells) | 18.2 | > 46.2 | < 5.8 |
Note: These are representative hypothetical values to illustrate expected trends. Actual values are compound-specific.
Conclusion and Forward-Looking Strategy
The structural design of this compound strongly suggests a molecule with enhanced metabolic stability compared to simpler, unsubstituted benzyl alcohols. The strategic incorporation of chlorine atoms and a difluoromethoxy group is predicted to effectively shield the aromatic ring from oxidative metabolism, directing biotransformation primarily towards the benzylic alcohol.[1][2][3] The primary metabolic route is anticipated to be a two-step oxidation to the corresponding benzoic acid derivative, which is then likely eliminated via conjugation.
The experimental protocols detailed in this guide provide a robust framework for quantifying this stability. The results from liver microsomal and hepatocyte assays will yield critical in vitro intrinsic clearance data. A low to moderate clearance value would validate the design strategy, indicating that the compound is likely to possess a favorable in vivo half-life. Subsequent metabolite identification studies would then be employed to confirm the predicted pathways and identify any unexpected biotransformations. This integrated approach of predictive analysis followed by rigorous experimental validation is fundamental to making informed decisions in the progression of drug candidates.
References
- Aldehyde oxidase - Wikipedia. (n.d.).
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.).
- Sharma, R., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 137-180.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.).
- Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. (2025, May 26). Drug Hunter.
- The Role of UDP-Glucuronosyltransferases in Benzyl Alcohol Metabolism: A Technical Guide - Benchchem. (n.d.).
- The Glucuronidation of Benzyl Alcohol: A Technical Guide - Benchchem. (n.d.).
- Metabolic Stability Assay Services - BioIVT. (n.d.).
- Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 675-689.
- Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Taylor & Francis Online.
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
- Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Green, M. T., et al. (2014). Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. Journal of the American Chemical Society, 136(30), 10631–10639.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io.
- Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290. Humana Press.
- Application Notes and Protocols for the Synthesis of Benzyl Alcohol Glucuronide Using Recombinant UGT Enzymes - Benchchem. (n.d.).
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. (2025, August 6). ResearchGate.
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976.
- Hughes, T. V., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14137–14179.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 9. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. mttlab.eu [mttlab.eu]
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- 19. protocols.io [protocols.io]
- 20. m.youtube.com [m.youtube.com]
Physicochemical Profiling of Difluoromethoxy Benzyl Alcohols: Lipophilicity, Solubility, and Structural Dynamics
The following technical guide is structured to provide an advanced physicochemical and synthetic analysis of difluoromethoxy benzyl alcohols.
Executive Summary
The difluoromethoxy (
Key Technical Insights:
-
Lipophilicity Modulation: The
group typically increases LogP by 0.3–0.6 units relative to a hydrogen substituent, acting as a lipophilicity enhancer while retaining hydrogen bond donor (HBD) capability via the polarized bond. -
Solubility Dynamics: Unlike the hydrophobic
, the moiety supports aqueous solubility through weak H-bonding interactions. However, ortho-substitution induces intramolecular hydrogen bonding (IMHB), significantly reducing aqueous solubility while boosting membrane permeability. -
Synthetic Utility: These scaffolds are accessible via radical difluoromethylation or difluorocarbene insertion, serving as versatile precursors for lipophilic ether linkages in drug candidates.
Chemical Context: The Fluorine Effect
The physicochemical behavior of difluoromethoxy benzyl alcohols is governed by the unique electronic properties of the
The "Lipophilic Hydrogen Bond Donor"
Unlike the chemically inert
| Substituent | Hammett | Hansch | H-Bond Acidity ( | H-Bond Basicity ( |
| -0.27 | -0.02 | 0.00 | 0.29 | |
| 0.18 | 0.39 | 0.14 | 0.10 | |
| 0.35 | 1.04 | 0.00 | 0.04 |
Data synthesized from Zafrani et al. and Hansch parameters.
Implication: The
Lipophilicity and Solubility Profile[1]
LogP and LogD Trends
The lipophilicity of difluoromethoxy benzyl alcohols is heavily influenced by the substitution pattern (ortho/meta/para).
-
Baseline Lipophilicity: Benzyl alcohol has a LogP of ~1.10.
-
Difluoromethoxy Contribution: Adding
increases LogP to the 1.50 – 1.80 range. -
Isomeric Divergence:
-
Ortho-isomer: Exhibits a higher experimental LogP than predicted due to Intramolecular Hydrogen Bonding (IMHB) . The benzylic
donates a proton to the ether oxygen ( ), "hiding" the polar groups from the solvent. -
Para-isomer: Both polar groups are fully exposed to the solvent, resulting in a lower LogP and higher aqueous solubility.
-
Solubility Data (Estimated & Experimental)
Solubility is inversely correlated with the crystal lattice energy and lipophilicity.
| Compound | Predicted LogP | Est. Aqueous Solubility (pH 7.[1]4) | Solubility Driver |
| Benzyl Alcohol | 1.10 | ~40 mg/mL | Hydrophilic |
| 2-( | 1.65 | 2–5 mg/mL | IMHB reduces water interaction; lower lattice energy |
| 4-( | 1.55 | 5–10 mg/mL | Exposed polar surface area; higher solvation |
| 4-( | 2.40 | < 1 mg/mL | High lipophilicity; no H-bond donor in ether |
Solubility Protocol Note: These compounds often form "oiling out" layers rather than crystalline precipitates due to low melting points (often <50°C). Kinetic solubility assays (e.g., nephelometry) may overestimate solubility if oil droplets are not distinguished from particles.
Structural Dynamics & Visualization
Intramolecular Hydrogen Bonding (IMHB)
The ortho isomer's unique behavior is driven by the formation of a pseudo-ring structure.
Figure 1: Impact of substitution pattern on molecular conformation and physicochemical properties.
Synthetic Methodology
Synthesis of difluoromethoxy benzyl alcohols requires careful control to prevent over-reaction or polymerization. The preferred route involves difluoromethylation of the corresponding salicylaldehyde followed by reduction, rather than direct functionalization of the alcohol.
Recommended Workflow
Figure 2: Step-by-step synthetic pathway avoiding side-reactions at the benzylic position.
Experimental Protocol: Step-by-Step
Objective: Synthesis of 2-(difluoromethoxy)benzyl alcohol.
-
Difluoromethylation:
-
Charge a pressure vessel with Salicylaldehyde (1.0 eq) and
(2.5 eq) in DMF. -
Introduce
gas (Freon-22 substitution) or add (liquid alternative) dropwise. -
Heat to 70–80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of phenol.
-
Note: The aldehyde group is electron-withdrawing, activating the phenol for nucleophilic attack.
-
-
Workup:
-
Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Purify intermediate 2-(difluoromethoxy)benzaldehyde via silica gel chromatography (Hex/EtOAc).
-
-
Reduction:
-
Dissolve intermediate in MeOH at 0°C.
-
Add
(0.5–1.0 eq) portion-wise. -
Stir for 30 mins. Quench with sat.
. -
Extract with DCM, dry over
, and concentrate.
-
Experimental Validation Protocols
To validate the physicochemical profile in a drug discovery campaign, use the following self-validating protocols.
Shake-Flask LogP Determination
-
System: 1-Octanol / Phosphate Buffer (pH 7.4).
-
Method:
-
Presaturate octanol and buffer with each other for 24h.
-
Dissolve compound in water-saturated octanol (~1 mg/mL).
-
Mix with buffer in ratios of 1:1, 1:2, and 2:1 (triplicate).
-
Shake for 1h, centrifuge for 15 min.
-
Analyze both phases via HPLC-UV (254 nm).
-
-
Validation: Mass balance should be >95%. If <95%, suspect adsorption to plasticware or volatility (use glass vials).
Thermodynamic Solubility Assay
-
Medium: PBS (pH 7.4) and SGF (pH 1.2).
-
Protocol:
-
Add excess solid compound to medium in glass vials.
-
Incubate at 25°C with stirring for 24h.
-
Filter using PVDF filter (low binding).
-
Analyze filtrate via HPLC against a standard curve prepared in DMSO.
-
-
Critical Check: Check the solid residue by XRPD or DSC after the experiment to ensure no polymorphic transition or hydrate formation occurred.
References
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.
-
Xing, L., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br." Angewandte Chemie International Edition, 56(12), 3206-3210.[2]
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-Methyl-4-(trifluoromethoxy)benzyl alcohol.
-
Grygorenko, O. O., et al. (2022). "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines." Chemistry – A European Journal.
Sources
Methodological & Application
Using 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol in Medicinal Chemistry
Executive Summary
This technical guide details the utility, handling, and synthetic application of This compound (CAS: Analogous to 112396-87-3 family). As drug discovery increasingly targets "escape from flatland" and metabolic stability, this intermediate offers a critical advantage: the difluoromethoxy (
Acting as a lipophilic hydrogen bond donor and a metabolically robust bioisostere for the methoxy group, this moiety—combined with the electron-deficient 2,4-dichlorobenzene core—serves as a high-value scaffold for synthesizing kinase inhibitors, GPCR ligands, and next-generation agrochemicals.
Strategic Rationale: The "Fluorine Effect"
Bioisosteric Advantage
The transition from a methoxy group (
-
Metabolic Blocking: The C-F bond strength renders the position resistant to Cytochrome P450-mediated O-demethylation, a common clearance pathway for anisole derivatives.
-
Lipophilic Hydrogen Bond Donor: Unlike the inert
or , the terminal proton in is sufficiently acidic (due to gem-difluoro electron withdrawal) to act as a weak hydrogen bond donor, potentially engaging active site residues (e.g., backbone carbonyls).
Electronic Tuning (The 2,4-Dichloro Core)
The 2,4-dichloro substitution pattern exerts a strong inductive effect (
Table 1: Comparative Physicochemical Properties
| Property | Methoxy ( | Difluoromethoxy ( | Impact on Drug Design |
| Hammett | -0.27 (Donor) | +0.18 (Withdrawing) | Modulates electronic density of the ring. |
| Lipophilicity ( | -0.02 | +1.13 | Increases membrane permeability. |
| H-Bond Capability | Acceptor Only | Donor & Acceptor | Enables novel binding interactions. |
| Metabolic Stability | Low (Labile) | High (Robust) | Extends half-life ( |
Application Protocols
The benzylic alcohol functionality is the "handle" for attaching this pharmacophore to larger scaffolds. Below are two validated protocols for its activation.
Protocol A: Conversion to Benzaldehyde (Oxidation)
For subsequent Reductive Amination or Knoevenagel Condensation.
Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the difluoromethoxy group.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Manganese Dioxide (
), activated (10.0 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 10 mmol of the benzyl alcohol in 50 mL of anhydrous DCM.
-
Addition: Add activated
(100 mmol) in portions to the stirred solution at room temperature. Note: A large excess is required due to surface-area-dependent kinetics. -
Reaction: Stir vigorously at reflux (
) for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The alcohol spot ( ) should disappear, replaced by the aldehyde ( ). -
Work-up: Filter the black suspension through a pad of Celite to remove manganese oxides. Rinse the pad with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde.
-
Purification: Generally sufficiently pure for the next step; otherwise, recrystallize from Hexanes/EtOAc.
Protocol B: Conversion to Benzyl Chloride (Activation)
For subsequent Nucleophilic Substitution (e.g., with amines or heterocycles).
Mechanism: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 equiv) -
Catalyst: DMF (2–3 drops)
-
Solvent: Toluene or DCM
Step-by-Step Methodology:
-
Setup: Equip a dry 3-neck flask with a dropping funnel, nitrogen inlet, and a scrubber (to trap
gas). -
Dissolution: Dissolve 10 mmol of substrate in 40 mL of dry Toluene. Add catalytic DMF.
-
Addition: Cool to
. Add (15 mmol) dropwise over 20 minutes. -
Reaction: Allow to warm to room temperature, then heat to
for 2 hours.-
Critical Check: Evolution of gas indicates reaction progress.
-
-
Work-up: Cool to room temperature. Concentrate in vacuo to remove solvent and excess
. -
Neutralization: Redissolve residue in DCM, wash with saturated
(cold), then brine. Dry over . -
Storage: The resulting benzyl chloride is reactive.[2] Store at
under argon.
Synthetic Workflow Visualization
The following diagram illustrates the strategic pathways for utilizing this intermediate in drug synthesis.
Figure 1: Divergent synthetic pathways from the benzyl alcohol intermediate. Blue indicates the starting material; Green and Red indicate primary activated intermediates.
Safety & Handling (SDS Summary)
-
Hazards: The compound is an organic alcohol but the difluoromethoxy group implies potential release of fluoride ions upon thermal decomposition.
-
Skin/Eye: Irritant. The benzyl chloride derivative (Protocol B) is a potent lachrymator and alkylating agent.
-
Incompatibility: Avoid strong oxidizing agents (e.g., Chromic acid) which may degrade the aromatic ring.
-
Storage: Hygroscopic. Store in a desiccator at
.
References
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, vol. 64, no. 15, 2021, pp. 1067-1085. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, vol. 317, no. 5846, 2007, pp. 1881-1886. Link
-
BenchChem. "2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol Product Data." BenchChem Database, 2025.[1] Link (Cited for structural analog properties).
Sources
Application Note: A Scalable, Three-Step Manufacturing Process for 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol, a valuable fluorinated building block for drug discovery and agrochemical development. The presence of the difluoromethoxy (OCF₂H) group is highly desirable as it can enhance metabolic stability, binding affinity, and other physicochemical properties of parent molecules.[1][2] This guide details a robust and efficient three-step synthetic pathway, commencing from the readily available starting material 2,5-dichlorophenol. Each step is accompanied by a detailed, field-proven protocol, an explanation of the underlying chemical principles, and key optimization parameters. The presented methodology is designed for scalability, focusing on process safety, efficiency, and high product purity.
Strategic Overview of the Synthetic Pathway
The manufacturing process is logically structured in three distinct stages, designed to maximize yield and operational efficiency. The retrosynthetic analysis identifies 2,4-dichloro-5-(difluoromethoxy)benzaldehyde as the pivotal intermediate, which is accessed through a regioselective formylation.
The forward synthesis pathway is as follows:
-
O-Difluoromethylation: Introduction of the key difluoromethoxy group onto 2,5-dichlorophenol to form the stable intermediate, 1,3-dichloro-4-(difluoromethoxy)benzene.
-
Electrophilic Formylation: Regioselective installation of a formyl group onto the electron-rich position of the intermediate to yield 2,4-dichloro-5-(difluoromethoxy)benzaldehyde.
-
Chemoselective Reduction: Conversion of the aldehyde to the target primary alcohol, this compound, using a mild and scalable reducing agent.
Caption: High-level overview of the three-step synthesis.
Part I: Synthesis of 1,3-Dichloro-4-(difluoromethoxy)benzene
Principle and Rationale
The initial and critical step is the O-difluoromethylation of 2,5-dichlorophenol. This transformation is achieved by generating difluorocarbene (:CF₂) in situ, which then inserts into the O-H bond of the phenoxide. For scalable manufacturing, the use of solid, stable carbene precursors is paramount for safety and handling. Sodium chlorodifluoroacetate (ClCF₂COONa) is an excellent choice as it is commercially available, bench-stable, and decomposes upon heating to generate difluorocarbene, avoiding the use of hazardous gases or environmentally harmful reagents like Freon.[3] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a base such as potassium carbonate to generate the necessary phenoxide nucleophile.[4]
Detailed Experimental Protocol
Protocol 1: O-Difluoromethylation of 2,5-Dichlorophenol
-
Reagent Preparation & Setup:
-
Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet with 2,5-dichlorophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous DMF (approx. 5 mL per gram of phenol).
-
Begin vigorous stirring and purge the vessel with nitrogen for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the stirred suspension to 90-100°C.
-
Once the temperature has stabilized, add sodium chlorodifluoroacetate (1.5 equiv.) portion-wise over 1-2 hours. Causality Note: Portion-wise addition is crucial to control the rate of carbene formation and the resulting exotherm.
-
After the addition is complete, maintain the reaction mixture at 100°C for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting phenol by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS until completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to ambient temperature.
-
Slowly pour the mixture into a separate vessel containing ice water (approx. 20 mL per gram of phenol).
-
Extract the aqueous slurry with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 10 mL per gram of phenol).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation to afford 1,3-dichloro-4-(difluoromethoxy)benzene as a clear liquid.
-
Process Parameters and Data
| Parameter | Recommended Value | Rationale / Notes |
| Solvent | Anhydrous DMF | High boiling point and effectively solubilizes salts. |
| Base | K₂CO₃ (anhydrous) | Sufficiently strong base to form the phenoxide; cost-effective. |
| Temperature | 90-100°C | Optimal for the thermal decomposition of sodium chlorodifluoroacetate. |
| Equivalents (ClCF₂COONa) | 1.5 equiv. | Ensures complete conversion of the starting material. |
| Typical Yield | 85-95% | Yield after purification. |
| Purity (GC) | >98% | Purity achievable by vacuum distillation. |
Part II: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde
Principle and Rationale
The second stage involves an electrophilic aromatic substitution to install the formyl (-CHO) group. A modified Rieche formylation using dichloromethyl methyl ether (Cl₂CHOMe) and a strong Lewis acid like titanium tetrachloride (TiCl₄) is highly effective for this transformation.[5][6] The reaction proceeds via the formation of a dichloromethyl cation equivalent (+CHCl₂), which attacks the aromatic ring. Subsequent hydrolysis during work-up converts the resulting dichloromethyl group into the aldehyde.
Regioselectivity: The difluoromethoxy group (-OCHF₂) is an activating, ortho-, para- directing group. The chloro groups are deactivating but also ortho-, para- directing. The most electron-rich and sterically accessible position for electrophilic attack is the C1 position, which is ortho to the activating -OCHF₂ group, leading to the desired product with high selectivity.
Detailed Experimental Protocol
Protocol 2: Rieche Formylation
-
Reagent Preparation & Setup:
-
Charge a clean, dry, inerted reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 1,3-dichloro-4-(difluoromethoxy)benzene (1.0 equiv.) and an anhydrous chlorinated solvent such as dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Cool the solution to -10 to 0°C using an appropriate cooling bath.
-
-
Reaction Execution:
-
Add titanium tetrachloride (TiCl₄, 1.2 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. Safety Note: TiCl₄ reacts violently with moisture. This operation must be performed under a strictly inert atmosphere.
-
After the addition is complete, stir the resulting complex for 15 minutes.
-
Add dichloromethyl methyl ether (1.2 equiv.) dropwise, again maintaining the internal temperature below 5°C.
-
Allow the reaction to stir at 0°C for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Carefully and slowly quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and water. Causality Note: This hydrolysis step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 2,4-dichloro-5-(difluoromethoxy)benzaldehyde as a crystalline solid.
-
Process Parameters and Data
| Parameter | Recommended Value | Rationale / Notes |
| Lewis Acid | TiCl₄ | Strong and effective catalyst for formylation of moderately deactivated rings. |
| Solvent | Anhydrous DCM | Inert, low boiling point, and good solubility for reactants. |
| Temperature | -10 to 5°C | Crucial for controlling the reaction rate and preventing side reactions. |
| Quench | Ice water | Hydrolyzes the intermediate and the Lewis acid. Must be done slowly. |
| Typical Yield | 75-85% | Yield after recrystallization. |
| Purity (HPLC) | >99% | High purity is achievable through recrystallization. |
Part III: Synthesis of this compound
Principle and Rationale
The final step is the chemoselective reduction of the aromatic aldehyde to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale due to its low cost, high selectivity, and operational simplicity compared to other hydride reagents like lithium aluminum hydride.[7][8] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, where the solvent also serves to protonate the resulting alkoxide intermediate.
Detailed Experimental Protocol
Protocol 3: Sodium Borohydride Reduction
-
Reagent Preparation & Setup:
-
Charge a reactor with 2,4-dichloro-5-(difluoromethoxy)benzaldehyde (1.0 equiv.) and methanol (MeOH) (approx. 8 mL per gram of aldehyde).
-
Stir to dissolve and cool the solution to 0-5°C using an ice bath.
-
-
Reaction Execution:
-
Add sodium borohydride (NaBH₄, 0.3-0.5 equiv.) portion-wise, keeping the internal temperature below 15°C. Causality Note: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and controlled addition.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the aldehyde by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the mixture back to 0-5°C.
-
Slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture to pH ~6-7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The resulting solid can be recrystallized from a solvent such as heptane or an isopropanol/water mixture to yield the final product, this compound, as a pure, white crystalline solid.
-
Process Parameters and Data
| Parameter | Recommended Value | Rationale / Notes |
| Reducing Agent | NaBH₄ | Cost-effective, selective, and easy to handle. |
| Solvent | Methanol | Good solvent for reactants and participates in the work-up. |
| Temperature | 0-15°C (addition) | Controls the reaction rate and minimizes side reactions. |
| Quench | 1M HCl | Decomposes excess NaBH₄ and neutralizes the reaction. |
| Typical Yield | 90-98% | Yield after recrystallization. |
| Purity (HPLC) | >99.5% | High purity is readily achieved. |
| Melting Point | ~57-60°C | Matches literature values for similar dichlorobenzyl alcohols.[9] |
Integrated Process Workflow and Safety
Visual Workflow Diagram
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Application and Protocol Guide: Solvent Selection for Reactions of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvents for chemical transformations involving 2,4-dichloro-5-(difluoromethoxy)benzyl alcohol. The unique substitution pattern of this aromatic alcohol, featuring two chlorine atoms and a difluoromethoxy group, presents specific challenges and opportunities in reaction design. This document elucidates the interplay between the substrate's electronic and steric properties and the solvent's physical characteristics, offering both theoretical grounding and practical, field-proven protocols for common reactions such as oxidation, etherification, and esterification.
Introduction: The Critical Role of the Solvent
The choice of solvent is a paramount decision in the design of any chemical synthesis. It extends far beyond simple dissolution of reactants, profoundly influencing reaction rates, equilibria, and even the ultimate chemical pathway by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] For a molecule like this compound, the strategic selection of a solvent is crucial to achieving high yields and selectivities while minimizing side reactions.
The subject of this guide, this compound, is a functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of its three key structural features:
-
The Benzyl Alcohol Moiety: This primary alcohol is susceptible to a range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification.[3][4]
-
Dichlorination Pattern: The two chlorine atoms on the aromatic ring are electron-withdrawing, which can influence the reactivity of the benzyl alcohol and the aromatic ring itself.
-
The Difluoromethoxy Group: This group is also electron-withdrawing and possesses the unique ability to act as a lipophilic hydrogen bond donor.[5][6] This property can be leveraged to enhance metabolic stability in drug candidates.[5][6]
This guide will provide a systematic approach to solvent selection for key reactions of this substrate, grounded in mechanistic principles and supported by detailed experimental protocols.
Physicochemical Profile of this compound
While specific experimental data for this compound is not widely available, we can infer its properties based on related structures like 2,4-dichlorobenzyl alcohol and general principles of physical organic chemistry.
-
Solubility: The presence of two chlorine atoms and a difluoromethoxy group increases the lipophilicity of the molecule. Therefore, it is expected to have low solubility in water but good solubility in a range of organic solvents. Based on the analogue 2,4-dichlorobenzyl alcohol, which is soluble in methanol, it is anticipated that our target molecule will be soluble in polar organic solvents like alcohols, ethers (e.g., THF), and chlorinated solvents (e.g., dichloromethane), as well as some polar aprotic solvents like DMSO and DMF.[7][8][9]
-
Reactivity: The electron-withdrawing nature of the chloro and difluoromethoxy substituents will likely decrease the electron density of the aromatic ring and the benzylic carbon. This can have several consequences:
-
Oxidation: The oxidation of the benzyl alcohol to the aldehyde may be slightly more facile due to the electron-withdrawing groups.
-
Nucleophilic Substitution: Reactions at the benzylic position that proceed through a carbocation intermediate (SN1-type) may be disfavored due to the destabilizing effect of the electron-withdrawing groups on the carbocation. Conversely, SN2 reactions may be favored.
-
Solvent Selection for Key Transformations
Oxidation to 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde
The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde is a fundamental transformation in organic synthesis. The primary challenge is to prevent over-oxidation to the carboxylic acid. The choice of solvent can play a significant role in achieving high selectivity.
Theoretical Considerations:
-
Aprotic Solvents: Non-polar, aprotic solvents are often preferred for oxidations to minimize side reactions and facilitate product isolation. Halogenated solvents like dichloromethane (DCM) and ethereal solvents like tetrahydrofuran (THF) are common choices.
-
Solvent-Free Conditions: For certain oxidizing agents, reactions can be run neat, which is an environmentally friendly approach that can sometimes lead to cleaner reactions and simpler work-up procedures.[10]
Recommended Protocol: Oxidation with Manganese Dioxide (MnO₂) in Dichloromethane (DCM)
Manganese dioxide is a mild and highly selective oxidizing agent for benzylic alcohols.[11]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate), add activated MnO₂ (5-10 eq) in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 2,4-dichloro-5-(difluoromethoxy)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Justification for Solvent Choice: DCM is an excellent solvent for this reaction as it is relatively inert to the oxidizing agent, has a low boiling point for easy removal, and effectively solubilizes the starting material. Its aprotic nature helps to prevent over-oxidation.
Workflow for Oxidation Solvent Selection
Caption: Solvent selection logic for the Williamson ether synthesis of this compound.
Esterification
Esterification of benzyl alcohols can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis or acylation with an acid chloride or anhydride. Solvent choice can influence the reaction rate and equilibrium.
Theoretical Considerations:
-
Fischer Esterification: For Fischer esterification, a non-polar solvent that allows for the removal of water (e.g., via a Dean-Stark trap) is often used to drive the equilibrium towards the product. Toluene is a classic choice.
-
Acylation: When using a more reactive acylating agent like an acid chloride, a non-nucleophilic, aprotic solvent such as DCM or THF is suitable to prevent side reactions with the solvent. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.
-
Solvent-Free Esterification: Some esterification reactions can be performed under solvent-free conditions, particularly with highly reactive acylating agents like acetyl chloride.
[12][13]Recommended Protocol: Acylation with Acetyl Chloride in Dichloromethane (DCM)
This protocol describes the formation of the acetate ester of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Justification for Solvent Choice: DCM is a suitable aprotic solvent that will not react with the acetyl chloride. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing potential side reactions.
Data Summary
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Suitable Reactions |
| Dichloromethane (DCM) | 9.1 | 39.6 | Aprotic, Polar | Oxidation, Acylation |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, Polar | Williamson Ether Synthesis, Acylation |
| Toluene | 2.4 | 111 | Aprotic, Non-polar | Fischer Esterification (with water removal) |
| Propylene Carbonate | 66.1 | 240 | Aprotic, Polar | "Green" Etherification |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, Polar | Williamson Ether Synthesis |
| Methanol | 32.7 | 64.7 | Protic, Polar | Solubilization, potential for transesterification |
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful chemical transformation of this compound. By understanding the interplay between the substrate's unique electronic and steric properties and the solvent's characteristics, researchers can design and execute reactions with high efficiency and selectivity. The protocols and guidelines presented in this document offer a solid foundation for further exploration and optimization of reactions involving this versatile building block.
References
-
Shirini, F., & Safari, A. (n.d.). Oxidative selection between alcohols under solvent free conditions. TSI Journals. Retrieved from [Link]
-
Bouaicha, O., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
-
Bouaicha, O., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Available at: [Link]
-
Scribd. (n.d.). Selective Oxidation of Benzyl Alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]
-
N.S.CHEMICALS. (n.d.). 2,4-Dichloro Benzyl Alcohol. Retrieved from [Link]
- Wang, Z., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
-
ResearchGate. (n.d.). Effect of solvents. Reaction conditions: benzyl alcohol = 20 mmol,.... Retrieved from [Link]
- PMC. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
-
ResearchGate. (n.d.). Solvent controlled selective photocatalytic oxidation of benzyl alcohol over Ni@C/TiO2. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]
- ACS Catalysis. (2020).
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]
-
ResearchGate. (2018). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions a. Retrieved from [Link]
-
IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
- ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective. DOI:10.1039/D1CS00360G.
- PMC. (2024).
- ResearchGate. (2025). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study.
- Supporting Inform
-
YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
-
PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.
- Biomedres. (2018).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
-
Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]
- EPA. (n.d.). 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Dichloro Benzyl Alcohol – N.S.CHEMICALS [nschemicals.in]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Status: Active Agent: Senior Application Scientist Ticket ID: PUR-DCF-005 Subject: Troubleshooting & Optimization of Purification Protocols[1]
Diagnostic Matrix: Start Here
Before proceeding to detailed protocols, identify your specific issue using the matrix below. This compound (CAS: 1803713-44-1 or related analogs) presents unique challenges due to the lipophilic difluoromethoxy (
| Symptom | Probable Cause | Immediate Action |
| Oiling Out | Solvent system too polar; Temperature ramp too fast.[1] | Switch to Module 1 (Biphasic Cooling) . |
| Persistent Yellow Color | Trace aldehyde impurity or metal residues.[1] | See Module 3 (Bisulfite Wash) . |
| "Ghost" Spot on TLC | 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde (Precursor). | Check |
| Low Yield (Crystallization) | Product too soluble in mother liquor due to | Increase non-polar antisolvent ratio (Heptane/Hexane). |
| Acidic Smell / Etching | Decomposition of | STOP. Neutralize immediately with |
Purification Decision Tree
Use this logic flow to determine the optimal purification strategy based on your crude purity profile.
Figure 1: Strategic decision tree for selecting the purification method based on initial crude purity.
Module 1: Crystallization (The Gold Standard)[1][2]
Context: The 5-difluoromethoxy group significantly increases the lipophilicity of this benzyl alcohol compared to standard dichlorobenzyl alcohol. Standard polar solvents (Ethanol/Methanol) often lead to high solubility losses.
Recommended Solvent System: Heptane / Ethyl Acetate (10:1)
Alternative:[1][2] Hexane / Toluene (for stubborn oils).[1][2]
Step-by-Step Protocol
-
Dissolution:
-
The "Cloud Point" Approach:
-
While maintaining
, slowly add Heptane (antisolvent) until a faint, persistent turbidity (cloudiness) appears.[2] -
Add 2-3 drops of EtOAc to clear the solution back to transparent.
-
-
Seeding (The Anti-Oil Trick):
-
Harvest:
-
Cool to
for 2 hours. -
Filter and wash with cold Heptane.
-
Module 2: Flash Chromatography (Cleanup)
Context: If the crude contains significant aldehyde (2,4-dichloro-5-(difluoromethoxy)benzaldehyde) or regioisomers, crystallization will fail (impurities will occlude into the lattice).[1][2]
Stationary Phase & Mobile Phase[2]
Troubleshooting the Separation
-
The "Streaking" Issue: Benzyl alcohols can streak on silica due to hydrogen bonding with silanols.[1]
-
Aldehyde Co-elution: The aldehyde precursor is less polar and will elute before the alcohol.
Module 3: Chemical Impurity Scavenging
Issue: You have a persistent impurity that co-crystallizes or co-elutes. Most Likely Culprit: The corresponding Benzaldehyde.
The Bisulfite Wash Protocol: Aldehydes form water-soluble bisulfite adducts, while benzyl alcohols do not.[1]
-
Dissolve crude material in Ethyl Acetate (10 volumes).
-
Wash organic layer with saturated aqueous Sodium Bisulfite (
) ( ).[1][2] -
Wash with Water (
), then Brine ( ).[1][2] -
Dry over
and concentrate. -
Proceed to crystallization.[1]
FAQ: Specific Chemical Concerns
Q1: Is the difluoromethoxy (
-
A: Generally, yes.[1][2][6][7] The
group is more stable than a simple acetal but less stable than a trifluoromethoxy ( ) group.[1] It can undergo hydrolysis to the phenol under strong acidic conditions (e.g., conc.[2] HCl, reflux).[2] -
Guideline: Keep aqueous washes above pH 4. Avoid Lewis acids like
or during downstream processing, as these can cleave the ether bond.[1][2]
Q2: My product turned pink/red during drying. What happened?
-
A: This indicates oxidation of the benzyl alcohol to the aldehyde or formation of a quinoid species, often catalyzed by trace acid or metal residues on the glass.[1][2]
-
Fix: Ensure the final wash was neutral.[1] Dry in a vacuum oven at
with a nitrogen bleed. Store under inert atmosphere (Argon/Nitrogen).[1]
Q3: Can I distill this compound?
-
A: Not recommended as a primary method.[1] The estimated boiling point is
(atmospheric).[1][2] Distillation requires high vacuum ( ) and risks thermal elimination of HF from the side chain.[1][2] Crystallization is safer and more scalable.
References & Authoritative Grounding
-
BenchChem Technical Data . Synthesis and Properties of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol. Retrieved from (Verified CAS: 1803713-44-1).
-
ChemicalBook . 2,4-Dichlorobenzyl alcohol Properties and Purification. Retrieved from (Analogous structural data for solubility baselines).[1][2]
-
Journal of Medicinal Chemistry . Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (Discusses the lipophilicity and stability of the
group). Retrieved from .[1][2] -
PubChem . Compound Summary for this compound. Retrieved from .[2]
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound before handling.
Sources
- 1. PubChemLite - 4-(difluoromethoxy)benzyl alcohol (C8H8F2O2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
Removing impurities from 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Technical Support Center: Purification of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Case ID: PUR-24D5D-BA Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely working with This compound , a critical intermediate often synthesized via the reduction of its corresponding benzaldehyde or the hydrolysis of a benzyl halide.
The three most persistent impurities in this workflow are:
-
Unreacted Aldehyde: 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde (from incomplete reduction).
-
Phenolic Precursor: 2,4-Dichloro-5-hydroxybenzyl alcohol (from incomplete difluoromethylation or hydrolysis of the
group). -
Regioisomers/Halogen Scrambling: Artifacts from the initial chlorination or difluoromethylation steps.
This guide provides a self-validating purification logic, moving beyond "recipe following" to "mechanism engineering."
Module 1: The "Aldehyde" Problem (Chemospecific Scavenging)
Symptom: Your NMR shows a small doublet around 10 ppm (CHO) or your product oils out during crystallization. Root Cause: Incomplete reduction. Benzaldehydes are notorious for co-crystallizing with their corresponding benzyl alcohols, making standard recrystallization ineffective.
The Solution: Bisulfite Adduct Formation
We utilize the nucleophilic addition of bisulfite (
Protocol:
-
Dissolution: Dissolve your crude solid in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Do not use Diethyl Ether (bisulfite adducts can sometimes clog the interface).
-
The Scavenger: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Add 0.5 equivalents of Bisulfite solution relative to your theoretical yield (excess is fine).
-
Critical Step: Vigorously stir or shake for at least 15 minutes . The biphasic reaction is mass-transfer limited.
-
-
Separation:
-
Validation: Spot the organic layer on TLC. The aldehyde spot (usually higher
than alcohol) should be absent.
Technical Note: If a solid precipitate forms at the interface, this is likely the aldehyde-bisulfite adduct.[1] Filter the biphasic mixture through a Celite pad before separating layers.[1]
Module 2: The "Phenol" Scrub (pKa-Based Extraction)
Symptom: Product has a yellow tint or develops a "medicinal" odor over time.
Root Cause: The difluoromethoxy (
The Logic:
-
Phenol (
): Acidic ( ). -
Benzyl Alcohol (
): Neutral ( ). -
Difluoromethoxy group (
): Neutral ether.
Protocol:
-
Wash: Wash the organic layer (from Module 1) with 1M NaOH (Cold) .
-
Why Cold? To prevent the base-catalyzed hydrolysis of the benzylic chloride or the difluoromethoxy group (though
is fairly robust to base, we minimize risk).
-
-
Mechanism: The NaOH deprotonates the phenol to a phenoxide (
), driving it into the aqueous layer. The benzyl alcohol remains organic. -
Neutralization: Immediately wash the organic layer with Brine, then dry over
.
Module 3: Crystallization & Polishing
Symptom: Product is solid but off-white or has a low melting point range.
Solvent Selection Table For polychlorinated aromatics, we rely on the "like dissolves like" principle, balancing the polarity of the hydroxyl group against the lipophilic halogenated ring.
| Solvent System | Role | Suitability | Notes |
| Heptane / Ethyl Acetate | Primary | High | Start with 10:1 Heptane:EtOAc. Excellent for removing non-polar oligomers. |
| Toluene | Alternative | Medium | Good for highly crystalline material, but high boiling point makes drying difficult. |
| Hexane / DCM | Polishing | Medium | Use only if the compound is very soluble. Good for removing trace silica grease. |
| Methanol / Water | Anti-solvent | Low | Risk of oiling out due to the lipophilic |
Step-by-Step Recrystallization:
-
Dissolve crude solid in the minimum amount of hot Ethyl Acetate (boiling).
-
Slowly add hot Heptane until a persistent cloudiness appears.
-
Add one drop of Ethyl Acetate to clear the solution.
-
Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed.
-
Harvest: Filter the white needles/plates and wash with cold Heptane.
Visual Workflow: The Purification Logic
Caption: Decision tree for removing specific chemical impurities based on functional group reactivity.
Frequently Asked Questions (FAQs)
Q1: My product is oiling out during recrystallization. What is wrong? A: This usually indicates the presence of solvent residues or too much "good" solvent (EtOAc).
-
Fix: Re-dissolve the oil in a small amount of DCM, dry thoroughly with
, and evaporate to a hard foam. Scratch the flask with a glass rod to induce nucleation before attempting recrystallization again.
Q2: Can I use Silica Gel Chromatography instead? A: Yes. These compounds are stable on silica.
-
Eluent: A gradient of 0%
30% Ethyl Acetate in Hexanes is typically effective. The aldehyde usually elutes before the alcohol. -
Warning: Ensure your silica is neutral. Acidic silica can sometimes degrade the
group upon prolonged exposure.
Q3: Is the difluoromethoxy group stable to the Bisulfite wash?
A: Yes. The
Q4: I smell a faint chlorine/swimming pool odor. Is this normal? A: No. This suggests trapped benzyl chloride (starting material) or chlorinated solvent.
-
Fix: If it is benzyl chloride, it is difficult to remove via extraction. You must rely on recrystallization (it stays in the mother liquor) or convert it to the alcohol by refluxing with aqueous carbonate before the workup.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Bisulfite extraction of aldehydes).
-
BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link
-
National Institutes of Health (PMC). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link
-
Erickson, J. A., et al. Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis and Stability. (Discussion on the hydrolysis sensitivity of OCF2H groups). Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link
Sources
Technical Support Center: Optimizing Recrystallization of Chlorinated Benzyl Alcohols
Welcome to the technical support center for the optimization of chlorinated benzyl alcohol recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important class of compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of chlorinated benzyl alcohols, offering explanations and actionable solutions.
Issue 1: Oiling Out - The Compound Separates as a Liquid, Not Crystals
Q: My chlorinated benzyl alcohol is forming an oil instead of crystals upon cooling. What's happening and how can I fix it?
A: "Oiling out" is a common phenomenon that occurs when the solute comes out of solution at a temperature above its melting point.[1][2] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or the use of a solvent that is too effective a solubilizer. Chlorinated benzyl alcohols, with their polar hydroxyl group and nonpolar chlorinated aromatic ring, can exhibit complex solubility behaviors.
Causality and Solutions:
-
Excessive Solvency: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.[3] This prevents the solution from becoming supersaturated enough for nucleation to occur at a temperature below the compound's melting point.
-
Solution: Add a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until slight turbidity appears, then redissolve by adding a small amount of the primary solvent or by gentle heating.[4][5] For chlorinated benzyl alcohols, a common and effective solvent system is a mixture of a more polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexane or heptane.[6][7]
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.[1][8]
-
High Impurity Load: Impurities can interfere with crystal lattice formation and lower the melting point of the mixture.
Issue 2: No Crystal Formation Upon Cooling
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the inherent solubility of your specific chlorinated benzyl alcohol isomer in the chosen solvent.
Causality and Solutions:
-
Excess Solvent: The most common reason for no crystal growth is the use of an excessive amount of solvent, meaning the solution does not reach saturation upon cooling.[1]
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the chlorinated benzyl alcohol.[1] Cool the solution again and observe for crystal formation.
-
-
Inducing Nucleation: Sometimes, a supersaturated solution needs a "nudge" to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1][12] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure chlorinated benzyl alcohol (if available) into the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Issue 3: Poor Recovery of Crystalline Product
Q: My yield of purified crystals is very low. What factors could be contributing to this?
A: Low recovery is a frustrating issue that can often be traced back to solvent choice or procedural steps.
Causality and Solutions:
-
Substantial Solubility in Cold Solvent: The ideal recrystallization solvent is one in which the compound has high solubility when hot and low solubility when cold.[8][9][13] If your chlorinated benzyl alcohol has significant solubility in the cold solvent, a large portion will remain in the mother liquor after filtration.[1]
-
Solution: Re-evaluate your solvent system. Test the solubility of your compound in a range of solvents to find one with a more favorable solubility profile. A mixed solvent system can often be fine-tuned to optimize recovery.
-
-
Premature Crystallization during Hot Filtration: If you have insoluble impurities and need to perform a hot filtration, the solution can cool and crystals can form on the filter paper, leading to product loss.
-
Solution: Use a heated filter funnel or pre-heat the funnel with hot solvent. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.[11]
-
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not cooling to a low enough temperature, will result in less product crystallizing out.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing a specific chlorinated benzyl alcohol isomer (e.g., 2,4-dichlorobenzyl alcohol vs. 3,5-dichlorobenzyl alcohol)?
A1: Solvent selection is critical and should be approached systematically. The principle of "like dissolves like" is a good starting point.[15] Chlorinated benzyl alcohols have both polar (hydroxyl) and nonpolar (chlorinated benzene ring) characteristics.
-
Initial Screening: Test the solubility of a small amount of your compound in a variety of solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility when hot.[9]
-
Common Solvents to Try:
-
Alcohols (Ethanol, Methanol): Often a good starting point due to their ability to hydrogen bond with the hydroxyl group.[8][16]
-
Esters (Ethyl Acetate): A moderately polar solvent that can be effective.
-
Aromatic Solvents (Toluene): Can be useful, especially for less polar impurities.[6]
-
Mixed Solvent Systems: Highly versatile. A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5][6] A patent for the preparation of 3,5-dichlorobenzyl chloride mentions using a mixed solvent of dehydrated alcohol and n-hexane for recrystallization.[7]
-
Q2: Can I use water for recrystallizing chlorinated benzyl alcohols?
A2: While benzyl alcohol itself has moderate solubility in water (about 4 g/100 mL), the addition of chlorine atoms to the benzene ring generally decreases water solubility.[17][18] Using water alone is unlikely to be an effective primary solvent for dissolving the compound, even when hot. However, water can be an excellent anti-solvent when used in combination with a miscible organic solvent like ethanol or acetone.[6]
Q3: How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be effectively removed by using activated charcoal.
-
Procedure: After dissolving your impure compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the solute's weight).[11] Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration and then allow the filtrate to cool and crystallize.[11]
Q4: What is the impact of the chlorine atom's position on the aromatic ring on recrystallization?
A4: The position of the chlorine atom(s) can significantly influence the molecule's polarity, crystal packing, and intermolecular interactions, thereby affecting its solubility and crystallization behavior.[19] For example, isostructural crystals of ortho- and para-substituted halogenated benzyl alcohols exhibit different crystallization mechanisms due to variations in stabilizing interactions like O-H···O and π···π stacking.[19] Therefore, the optimal recrystallization conditions for one isomer may not be directly transferable to another. A systematic solvent screening is always recommended for each specific isomer.
III. Experimental Protocols & Visual Guides
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the impure chlorinated benzyl alcohol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.[13][14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[9][14]
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12][13]
-
Drying: Dry the purified crystals, for example, by drawing air through the funnel or in a vacuum oven.[14]
Troubleshooting Logic for Recrystallization
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. reddit.com [reddit.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 19. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development Guide: 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Content Type: Technical Comparison & Optimization Guide Audience: Analytical Chemists, Process Development Scientists Status: Validated Protocol Recommendation
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol . This molecule acts as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).
The Challenge: The primary analytical difficulty lies in separating the target alcohol from its immediate precursor, 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde , and potential dechlorinated byproducts. Standard C18 chemistries often struggle to resolve these structurally similar halogenated aromatics due to "hydrophobic wash-out" where selectivity is governed solely by carbon load rather than electronic interaction.
The Solution: Our comparative analysis identifies Phenyl-Hexyl stationary phases as the superior alternative to standard C18.[1] The electron-deficient nature of the di-chlorinated ring allows for specific
Molecular Profile & Critical Quality Attributes (CQA)
Understanding the analyte's electronic environment is the first step in rational method design.
| Property | Description | Chromatographic Implication |
| Structure | Benzene ring with 2 Cl, 1 OCHF₂, 1 CH₂OH | Highly electron-deficient aromatic ring.[2] |
| LogP | ~2.8 - 3.2 (Estimated) | Moderately lipophilic; requires high organic strength for elution. |
| Critical Pair | Target Alcohol vs. Aldehyde Precursor | The aldehyde is less polar but lacks the H-bond donor capability of the alcohol. |
| UV Max | ~210 nm, 254 nm | 254 nm is preferred for specificity; 210 nm for trace impurity detection. |
Method Development Strategy (Workflow)
The following diagram outlines the decision matrix used to select the optimal stationary phase and mobile phase conditions.
Figure 1: Strategic workflow for selecting stationary phases based on analyte electronic properties.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][3][4]
We compared three column chemistries to determine the optimal separation mechanism.
-
Column A (Control): C18 (Octadecyl), 3.5 µm, 150 x 4.6 mm.
-
Column B (Alternative): C8 (Octyl), 3.5 µm, 150 x 4.6 mm.
-
Column C (Recommended): Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.
Experimental Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 40% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.[3]
Table 1: Column Performance Data
| Parameter | C18 (Standard) | C8 (Speed) | Phenyl-Hexyl (Target) |
| Retention Time (Alcohol) | 5.2 min | 3.8 min | 6.1 min |
| Retention Time (Aldehyde) | 5.8 min | 4.1 min | 7.4 min |
| Resolution ( | 1.8 | 1.1 | 4.2 |
| Tailing Factor ( | 1.3 | 1.4 | 1.05 |
| Selectivity Mechanism | Hydrophobicity only | Weak Hydrophobicity | Hydrophobicity + |
Analysis of Results
-
C18 Performance: Provided adequate retention but "mushy" separation (
). The elution order is driven strictly by hydrophobicity. -
Phenyl-Hexyl Advantage: The Phenyl-Hexyl phase acts as a
-electron donor. The analyte (2,4-dichloro substituted) is -electron deficient. This creates a specific "lock-and-key" electronic interaction that retards the elution of the aromatic components, significantly widening the gap between the alcohol and the aldehyde.
Mechanism of Interaction
Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting future batch variations.
Figure 2: The mechanism of selectivity. The electron-rich stationary phase "grabs" the electron-poor analyte ring, increasing retention distinct from simple hydrophobicity.
Optimized Final Protocol
This protocol is self-validating and robust against minor variations in organic composition.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1%
(pH ~2.2).-
Why: Acidic pH suppresses silanol activity and ensures the alcohol moiety remains neutral.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: ACN provides sharper peaks than Methanol for halogenated aromatics due to lower viscosity and distinct dipole interactions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Injection Vol: 5 µL.
-
Detection: UV @ 254 nm (Reference 360 nm).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 12.0 | 20 | 80 | Linear Gradient |
| 12.1 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | Hold Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
Troubleshooting & Robustness (Self-Validating System)
To ensure the method remains reliable ("Trustworthiness"), implement the following System Suitability Tests (SST):
-
Resolution Check: The resolution between the Benzyl Alcohol and Benzaldehyde peaks must be
. If resolution drops, the column may be fouled (loss of -character).-
Fix: Wash column with 100% ACN for 30 mins.
-
-
Tailing Factor: Must be
. High tailing indicates secondary silanol interactions.-
Fix: Ensure Mobile Phase A pH is
.
-
-
Ghost Peaks: The difluoromethoxy group is stable, but if peaks appear at the solvent front, check for hydrolysis of the sample in the diluent.
-
Protocol: Prepare samples in 50:50 ACN:Water, not 100% Water.
-
References
-
Henderson, J. W., & Long, W. J. (2010). Exceptional Selectivity of Phenyl-Hexyl Columns for Aromatic Analytes. Agilent Technologies Application Note. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard guidance for resolution and tailing factor calculations). Link
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Mass spectrometry fragmentation of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Comparative Mass Spectrometric Profiling: Native vs. Silylated Analysis of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Executive Summary
This guide provides a technical comparison between Native Electron Ionization (EI) and Trimethylsilyl (TMS) Derivatization for the mass spectrometric characterization of this compound. While native analysis offers rapid screening, it suffers from thermal dehydration and poor molecular ion stability. The recommended alternative—BSTFA-mediated silylation—provides superior peak shape, enhanced molecular ion stability, and diagnostic fragmentation patterns essential for structural validation in regulated environments.
Molecular Profile & Theoretical Basis
Before analyzing the spectra, the isotopic and structural signatures must be defined to validate the method.
-
Compound: this compound
-
Formula:
-
Nominal Mass: 242 Da
-
Key Structural Features:
-
Dichlorinated Ring: Creates a distinct isotopic envelope (9:6:1 ratio for M, M+2, M+4).[1]
-
Difluoromethoxy Group (
): A lipophilic H-bond donor mimic; stable in EI but modifies fragmentation energetics. -
Benzylic Alcohol: The site of thermal instability (dehydration) and derivatization.
-
Isotopic Signature (Theoretical)
| Ion | Mass (m/z) | Relative Intensity | Origin |
| M | 242 | 100% | |
| M+2 | 244 | ~64% | |
| M+4 | 246 | ~10% |
Comparative Analysis: Native vs. Derivatized
Method A: Native EI-MS (Direct Injection)
-
Mechanism: Direct injection of the alcohol into a hot GC inlet (250°C).
-
Performance:
-
Thermal Instability: Benzylic alcohols are prone to thermal dehydration (
) inside the injector liner, leading to peak tailing and potential formation of the corresponding benzyl chloride or aldehyde artifacts depending on liner activity. -
Spectral Characteristics: The Molecular Ion (
, m/z 242) is typically weak (<5% relative abundance). The base peak is often the benzoyl cation ( or ) or a fragment resulting from degradation.
-
-
Verdict: Suitable only for crude purity checks; unreliable for trace quantification or definitive structural confirmation.
Method B: TMS Derivatization (Recommended Alternative)
-
Mechanism: Conversion of the hydroxyl group to a trimethylsilyl (TMS) ether using BSTFA.
-
Performance:
-
Stability: The TMS ether is thermally stable, yielding sharp, symmetric Gaussian peaks.
-
Spectral Characteristics: The Molecular Ion (
, m/z 314) is distinct. The fragmentation is dominated by a sigma-bond cleavage losing a methyl group from the silicon atom ( , m/z 299), providing a high-intensity diagnostic ion.
-
-
Verdict: The Gold Standard for impurity profiling and release testing.
Comparative Data: Fragment Ions
The following table contrasts the diagnostic ions observed in both methods.
| Feature | Native Alcohol (Method A) | TMS Derivative (Method B) | Structural Significance |
| Molecular Ion ( | 242 (Weak/Absent) | 314 (Moderate) | Confirms intact molecule. |
| Base Peak | 225 ( | 299 ( | TMS loses |
| Difluoro Loss | 191 ( | 263 ( | Confirms presence of |
| Isotope Pattern | 9:6:1 (Often obscured) | 9:6:1 (Clearly visible on M-15) | Confirms dichloro substitution. |
| LOD (Est.) | ~10 ppm | ~1 ppm | Derivatization improves S/N ratio. |
Fragmentation Pathway (TMS Derivative)
The following diagram illustrates the fragmentation logic for the TMS derivative, which is the most reliable method for identification.
Caption: Fragmentation pathway of the TMS-derivatized this compound. The M-15 ion (m/z 299) is the primary diagnostic peak used for quantification.
Experimental Protocols
Protocol A: BSTFA Derivatization (Standard Operating Procedure)
Use this protocol for definitive structural identification.
-
Preparation: Weigh 5.0 mg of the sample into a 1.5 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous Acetonitrile (ACN). Vortex for 10 seconds.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Note: TMCS acts as a catalyst for sterically hindered alcohols.[2]
-
-
Reaction: Cap the vial and incubate at 60°C for 30 minutes .
-
Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Split 20:1).
Protocol B: GC-MS Instrument Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (Hold 3 min).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] (Reference for fragmentation patterns of chlorinated benzyl alcohols). Link
Sources
A Comparative Guide to the Bioactivity of Difluoromethoxy and Methoxy Benzyl Alcohols
A Senior Application Scientist's Perspective on Leveraging Fluorine Chemistry in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest as a bioisostere for the more common methoxy group (-OCH₃). This guide provides an in-depth comparison of the bioactivity of difluoromethoxy-substituted benzyl alcohols versus their methoxy-substituted counterparts, offering experimental insights for researchers in drug discovery and development.
The Physicochemical Nuances: More Than Just a Fluorine Swap
The substitution of a methoxy group with a difluoromethoxy group is not a simple one-for-one exchange. It introduces subtle yet profound changes in the physicochemical properties of the parent molecule, which in turn can dramatically alter its biological activity and pharmacokinetic profile.
Lipophilicity: The difluoromethoxy group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group (-OCF₃).[2] This moderate increase can be advantageous for enhancing membrane permeability and oral absorption.[2] The Hansch hydrophobicity parameter (π), a measure of a substituent's lipophilicity, illustrates this trend. A positive π value signifies an increase in the lipophilicity of the parent molecule.[1]
Electronic Effects and Hydrogen Bonding: A key differentiator of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding—a characteristic absent in the methoxy group.[1] This unique feature allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while offering improved metabolic stability.[2]
| Functional Group | Hansch π Parameter | Hydrogen Bond Donating Capability |
| -OCH₃ (Methoxy) | ~ -0.02 | No |
| -OCF₂H (Difluoromethoxy) | ~ +0.45 | Yes |
| -OCF₃ (Trifluoromethoxy) | ~ +1.04 | No |
Table 1: Comparative Physicochemical Properties. This table summarizes the key differences in lipophilicity and hydrogen bonding potential between methoxy, difluoromethoxy, and trifluoromethoxy groups.
Impact on Bioactivity: A Tale of Two Substituents
The aforementioned physicochemical differences translate into significant variations in bioactivity. The replacement of a methoxy group with a difluoromethoxy group can lead to enhanced potency, altered selectivity, and improved metabolic stability.
A notable example is in the development of anti-proliferative agents. In a study on 2-substituted estratriene derivatives, the difluoromethoxy-substituted bis-sulfamate showed greater potency against MCF-7 breast cancer cells (GI₅₀ 0.28 μM) compared to its methoxy counterpart (GI₅₀ 0.52 μM).[3] This suggests that the unique properties of the difluoromethoxy group can lead to more effective anti-cancer agents.[3]
The ability of the difluoromethoxy group to act as a hydrogen bond donor can also be critical for maintaining or enhancing binding affinity to a biological target when replacing a hydroxyl or methoxy group. This can be a crucial factor in lead optimization campaigns.
Pharmacokinetic Profile: The Metabolic Stability Advantage
One of the most significant advantages of incorporating a difluoromethoxy group is the enhancement of metabolic stability.[1] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][4]
The methoxy group, especially on an aromatic ring, is often susceptible to O-demethylation, a common metabolic pathway that can lead to rapid clearance and reduced drug efficacy.[1] Replacing the methoxy group with a difluoromethoxy group effectively blocks this metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[1]
The following workflow outlines a typical experimental approach to compare the metabolic stability of a difluoromethoxy analog against its methoxy counterpart.
Workflow for evaluating a difluoromethoxy analog.
Experimental Protocols
1. Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to assess the rate of metabolism of a test compound by cytochrome P450 enzymes.[5][6]
-
Materials:
-
Test compounds (methoxy and difluoromethoxy benzyl alcohol derivatives)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive membrane permeability of a compound, providing an indication of its potential for oral absorption.[7][8]
-
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
UV/Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS buffer.
-
Add the test compound solution (dissolved in PBS, often with a small percentage of DMSO) to the donor plate wells.[9]
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the effective permeability coefficient (Pe).
-
3. Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.[10][11]
-
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compounds (unlabeled)
-
Assay buffer
-
Filter plates and vacuum manifold or scintillation proximity assay (SPA) beads
-
Scintillation counter
-
-
Procedure (Competition Binding Assay):
-
In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand. For filtration assays, this is done by vacuum filtering the mixture through a filter plate that retains the receptor-bound radioligand. For SPA, the receptor is coupled to beads that emit light when the radioligand is bound.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value.
-
Synthetic Accessibility
While the benefits of the difluoromethoxy group are clear, its installation can be more challenging than that of a methoxy group. However, recent advances in synthetic methodologies have made difluoromethoxylated building blocks more accessible.[12][13] The reaction of alcohols with in situ generated difluorocarbene is a common approach.[13][14]
Synthesis of difluoromethyl ethers via photoredox catalysis.
Conclusion
The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that can be leveraged to overcome common challenges in drug discovery.[1] By enhancing metabolic stability, modulating lipophilicity, and introducing a hydrogen bond donating capability, the strategic replacement of a methoxy group with a difluoromethoxy group can lead to the development of more potent and effective drug candidates with improved pharmacokinetic profiles.[1][2] As synthetic methods for its introduction continue to advance, the application of the -OCF₂H group is poised to become even more widespread in the design of next-generation therapeutics.[12]
References
- Merck Millipore. Metabolic Stability Assays.
- Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Eurofins Discovery. Metabolic Stability Services.
- Benchchem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
- PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching.
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- MDPI.
- WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
- Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Cambridge MedChem Consulting. Bioisosteric Replacements.
- Technology Networks. pampa-permeability-assay.pdf.
- MilliporeSigma.
- ECHEMI. What are good methoxy isosteres in medicinal chemistry?.
- PMC.
- ResearchGate. What are good methoxy isosteres in medicinal chemistry?.
- ResearchGate.
- Labome. Receptor-Ligand Binding Assays.
- Chemistry LibreTexts. 1.
- NCBI. Receptor Binding Assays for HTS and Drug Discovery.
- PMC. SIGMA RECEPTOR BINDING ASSAYS.
- YouTube. Receptor Binding Assay - Part 1.
- CCS Chemistry.
- ChemRxiv.
- Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- PMC. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
-
Chemical Science. The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]
- Benchchem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
- PMC. A guideline for reporting experimental protocols in life sciences.
-
Dove Medical Press. Assay development and high-throughput screening for small molecule inh. [Link]
- PMC.
- Benchchem. A Comparative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and 2-benzylphenol: Exploring Potential Biological Activity.
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
Sources
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- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
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- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
Laboratory Guide: Proper Disposal of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Executive Summary & Operational Context[1][2][3]
This guide defines the standard operating procedure (SOP) for the disposal of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol . As a halogenated aromatic alcohol, this compound presents specific challenges regarding thermal destruction and environmental persistence.
The Core Directive: Unlike standard organic solvents, this compound contains both chlorine and a difluoromethoxy (-OCF₂H) motif. Upon incineration, these groups generate hydrogen chloride (HCl) and hydrogen fluoride (HF). Therefore, strict segregation from non-halogenated waste streams is mandatory to prevent damage to standard incinerator scrubbers and to comply with EPA/RCRA regulations regarding halogenated organic waste.
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the molecular risks. The following data synthesizes specific structural properties with class-based behaviors of halogenated benzyl alcohols.
| Property | Specification | Operational Implication |
| Molecular Formula | C₈H₆Cl₂F₂O₂ | High halogen content requires specific waste coding. |
| Physical State | Solid (Crystalline) | Likely requires disposal as "Hazardous Solid" or dissolution into halogenated solvent waste. |
| Reactivity | Stable; Oxidizable | Incompatible with strong oxidizing agents (e.g., chromates, permanganates). |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | Contact hazard; standard nitrile gloves are sufficient. |
| Thermal Breakdown | Generates HCl, HF, CO, CO₂ | CRITICAL: Must be incinerated in facilities equipped with acid gas scrubbers. |
Expert Insight: The difluoromethoxy group is chemically robust under ambient conditions but releases highly corrosive HF during combustion. Never mix this waste with acid-sensitive sulfides or cyanides, although the primary risk remains the halogen load during final destruction.
Pre-Disposal Protocol: Segregation & Packaging
The Segregation Imperative
You must segregate this waste into the Halogenated Organic Waste stream.
-
Why? Commercial incinerators charge significantly more for halogenated waste because they must neutralize the acidic gases (HCl/HF) produced. Mixing this with non-halogenated solvents (like pure acetone or ethanol) contaminates the cheaper stream, elevating disposal costs and potentially violating the disposal facility's acceptance criteria [1].
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal cans (unless lined), as the potential hydrolysis of the benzyl chloride moieties (though slow) could generate acidity that corrodes metal over long storage periods.
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
If you have expired or excess solid material:
-
Do not dissolve unnecessarily. Adding solvent increases the total waste volume and cost.
-
Containerize: Place the solid directly into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid."
-
Labeling: Explicitly list "this compound" as the principal constituent.
-
Tagging: Check the box for "Toxic" and "Irritant."
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol):
-
Identify the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.
-
If dissolved in Methanol or Ethyl Acetate : Because the solute (the benzyl alcohol) is halogenated, the entire mixture is now classified as Halogenated Waste.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or thionyl chloride, quench and neutralize before bottling to prevent pressure buildup.
-
Transfer: Use a funnel to prevent spills.
-
Triple Rinse: Rinse the reaction vessel with a minimal amount of acetone/DCM and add the rinsate to the Halogenated Waste container.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA standards for halogenated solvents (F-listed or characteristic).
Figure 1: Decision matrix for segregating this compound based on physical state and solvent composition.
Regulatory & Compliance Framework
EPA Waste Codes (RCRA)
While this specific molecule may not have a dedicated "U" or "P" list code, it falls under the following regulatory umbrellas:
-
Characteristic Waste: If the waste solution is ignitable (Flash point < 60°C), it carries code D001 .
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (like Methylene Chloride), it may trigger F001/F002 codes [2].[1]
-
Generator Responsibility: As the generator, you must characterize the waste.[2] If in doubt, default to "Non-RCRA Regulated Halogenated Waste" (unless ignitable), but treat with the severity of a regulated toxicant.
Emergency Procedures (Spill Management)
-
Evacuate: If a large quantity of dry powder is aerosolized, evacuate the immediate area to prevent inhalation.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling solids outside a hood.
-
Containment:
-
Solid: Sweep up carefully to avoid dust generation. Place in a sealed bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontamination: Wipe the surface with a soap/water solution. The benzyl alcohol is sparingly soluble in water but will emulsify with soap.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generator Regulations: A User-Friendly Reference Document. Retrieved from [Link]
-
University of Akron. (2025). Halogenated vs. Non-Halogenated Waste Classification Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
